3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid
Description
3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid (CAS RN: 269409-71-4) is a boronic ester derivative of benzoic acid. Its molecular formula is C₁₄H₁₇BO₅, featuring a methoxy group (-OCH₃) at position 3 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring at position 4 of the aromatic ring (Figure 1). The dioxaborolane group, a boronic ester, enhances stability and reactivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings, which are pivotal in pharmaceutical and materials chemistry .
This compound’s carboxylic acid moiety allows for further functionalization, while the methoxy group modulates electronic effects on the aromatic ring, influencing reaction kinetics and regioselectivity. Applications span intermediates in drug synthesis, agrochemicals, and organic electronics.
Properties
IUPAC Name |
4-(1,3,2-dioxaborolan-2-yl)-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO5/c1-14-9-6-7(10(12)13)2-3-8(9)11-15-4-5-16-11/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRQHXLDKUCSFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C2=C(C=C(C=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pinacol Borane Coupling
In oxygen-sensitive environments, pinacol borane (HBpin) serves as a viable alternative to B₂pin₂. A patent-pending method (WO2022056100A1) achieves 68% yield via sequential lithiation and boron quench:
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Lithiation : LDA-mediated deprotonation of 3-methoxybenzoic acid at −78°C generates a stabilized aryl lithium species.
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Boron Quench : HBpin addition at −40°C forms the boronate complex, which cyclizes upon warming to room temperature.
This method avoids palladium but requires stringent anhydrous conditions and cryogenic setups.
Solid-State Mechanochemical Synthesis
Emerging techniques employ ball milling to activate 3-methoxybenzoic acid and B₂pin₂ in the absence of solvent. Initial trials report 55% yield after 2 hours of milling (30 Hz frequency), though product purity remains suboptimal (85–90% by HPLC).
Optimization of Reaction Parameters
Temperature and Solvent Effects
Data collated from VulcanChem and Ambeed highlight solvent-dependent yield variations:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMA | 90 | 85 | 98 |
| DMF | 100 | 78 | 95 |
| THF | 65 | 62 | 92 |
| Toluene | 110 | 45 | 88 |
Polar aprotic solvents (DMA, DMF) enhance Pd catalyst stability, while toluene’s low polarity impedes boron reagent solubility.
Catalyst Loading and Ligand Effects
Ligand screening reveals pronounced effects on reaction efficiency:
| Ligand | Pd Loading (mol%) | Yield (%) |
|---|---|---|
| PPh₃ | 5 | 70 |
| dppf | 3 | 85 |
| Xantphos | 4 | 75 |
| No ligand | 5 | 32 |
Bidentate ligands (dppf) improve oxidative addition rates and reduce Pd aggregation.
Purification and Isolation Techniques
Acid-Base Extraction
Crude product purification involves:
Crystallization Challenges
Despite its molecular weight (222.00 g/mol), the compound resists crystallization from common solvents. Ambeed’s protocol utilizes heptane/ethyl acetate (9:1) at −20°C to achieve 95% purity crystals.
Applications in Target Molecule Synthesis
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxyl group.
Reduction: The boronic ester group can be reduced to form a hydroxyl group.
Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: 3-Methoxy-4-carboxybenzoic acid.
Reduction: 3-Methoxy-4-hydroxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the coupling partner.
Scientific Research Applications
Organic Synthesis
This compound is a versatile building block in organic synthesis. Its structure facilitates the formation of complex molecules, making it valuable in the development of pharmaceuticals and agrochemicals. The dioxaborolane moiety enhances reactivity and selectivity in reactions such as cross-coupling and nucleophilic substitutions.
Table 1: Key Reactions Involving 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic Acid
Drug Development
The unique boron-containing structure of this compound enhances the solubility and stability of drug candidates. This property is particularly beneficial in formulating new medications that require improved pharmacokinetic profiles.
Case Study: Antimalarial Research
Recent studies have explored the use of boron-containing compounds as potential antimalarial agents. For instance, derivatives based on similar frameworks have shown promising activity against Plasmodium falciparum, indicating that modifications to the dioxaborolane structure can yield effective drug candidates with novel mechanisms of action .
Polymer Chemistry
In polymer chemistry, this compound contributes to the production of advanced materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.
Table 2: Properties of Polymers Modified with this compound
| Property | Improvement Achieved | Reference |
|---|---|---|
| Thermal Stability | Increased by up to 30% | |
| Mechanical Strength | Enhanced tensile strength | |
| Solubility | Improved solubility in organic solvents |
Fluorescent Probes
The ability of this compound to form stable complexes with metal ions makes it an excellent candidate for fluorescent probes used in biological imaging applications. These probes are essential for visualizing cellular processes and studying biomolecular interactions.
Case Study: Biological Imaging
Research has demonstrated that fluorescent probes based on boron compounds can effectively label specific biomolecules within cells, allowing for real-time imaging of cellular dynamics .
Environmental Applications
In environmental science, this compound can be utilized in designing sensors for detecting pollutants. Its chemical properties allow for selective binding with various environmental contaminants, aiding in monitoring efforts.
Table 3: Environmental Monitoring Applications
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid primarily involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst to form new carbon-carbon bonds. This reactivity is crucial for its role in organic synthesis and materials science .
Comparison with Similar Compounds
Structural Isomers and Positional Variants
Positional isomers of the target compound differ in the substitution pattern of the boronic ester and methoxy groups, significantly altering reactivity:
Key Insight : The position of the methoxy group relative to the boronic ester dictates electronic and steric effects. For example, para-substituted boronic esters (as in the target compound) often exhibit enhanced reactivity in Suzuki couplings compared to meta- or ortho-substituted analogs .
Derivatives with Functional Group Variations
Modifications to the boronic ester or carboxylic acid groups yield derivatives with distinct properties:
Key Insight : Fluorinated derivatives (e.g., ) exhibit increased stability and bioavailability, while esterified forms (e.g., ) serve as masked carboxylic acids for controlled reactivity.
Boronic Acid vs. Boronic Ester Derivatives
Boronic acids (R-B(OH)₂) are less stable than their ester counterparts but offer direct reactivity in aqueous conditions. For example, 5-Borono-2-methoxybenzoic acid (CAS 480424-49-5) is a boronic acid analog used in diagnostics, whereas the dioxaborolan-2-yl group in the target compound improves shelf-life and thermal stability .
Data Tables
Table 1: Physical and Chemical Properties
Biological Activity
3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and drug development. The incorporation of a dioxaborolane moiety in its structure suggests possible interactions with biological targets, making it a candidate for further investigation in pharmacological studies.
The compound is characterized by the following chemical structure:
- Molecular Formula : CHBO
- Molecular Weight : 238.03 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with various biological pathways. The dioxaborolane group is known for its role in stabilizing interactions with biomolecules, potentially influencing enzymatic activities and receptor binding.
Antiparasitic Activity
Research indicates that compounds with similar structures have shown significant antiparasitic effects. For instance, studies on related compounds targeting PfATP4 (a sodium pump in Plasmodium species) reveal that modifications to the scaffold can enhance both metabolic stability and aqueous solubility while maintaining antiparasitic potency. This suggests that this compound may exhibit similar properties if tested under controlled conditions .
Inhibition of Enzymatic Activity
The potential for this compound to act as an inhibitor of specific enzymes has been noted. The presence of the dioxaborolane moiety may facilitate interactions with phosphodiesterases or other enzymes involved in signaling pathways, thereby modulating physiological responses .
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Antimalarial Studies : A study demonstrated that modifications to the dihydroquinazolinone scaffold improved efficacy against malaria parasites while enhancing solubility and metabolic stability . This highlights the importance of structural optimization in developing effective antiparasitic agents.
- Muscarinic Receptor Interaction : Research on muscarinic acetylcholine receptors (mAChRs) indicated that certain structural features could lead to enhanced therapeutic effects in respiratory diseases . This points to a potential avenue for investigating the role of this compound in modulating cholinergic signaling.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | EC50 (µM) | Notes |
|---|---|---|---|
| WJM992 | Antiparasitic | 0.010 | Targets PfATP4 |
| Compound 12e | PD-L1 Inhibitor | 0.020 | Strong activity against mutant forms |
| 3-Methoxy... | Potential Inhibitor | TBD | Needs further investigation |
Q & A
Basic Questions
Q. What are the key physicochemical properties of 3-Methoxy-4-(1,3,2-dioxaborolan-2-yl)benzoic acid relevant to its reactivity in cross-coupling reactions?
- Answer: The compound's reactivity is influenced by its boronate ester group and benzoic acid moiety. Key properties include:
- Hydrogen bonding capacity : 1 hydrogen bond donor (COOH) and 4 acceptors (boronate ester oxygen atoms and methoxy group), enhancing solubility in polar solvents .
- Rotatable bonds : 2 (from the boronate ester and methoxy groups), allowing conformational flexibility for coupling reactions .
- Boiling point : Analogous compounds (e.g., 2-carboxyphenylboronic acid pinacol ester) exhibit high boiling points (~383°C), suggesting thermal stability during reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm methoxy, benzoic acid, and boronate ester substituents. For example, the methoxy proton appears as a singlet at ~3.8 ppm, while boronate ester protons resonate as a multiplet .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, validating bond lengths and angles. The benzoic acid group often participates in hydrogen-bonding networks, stabilizing the crystal lattice .
Advanced Research Questions
Q. How does the electronic nature of the boronate ester group influence Suzuki-Miyaura cross-coupling efficiency?
- Answer: The boronate ester acts as a soft Lewis acid, pairing with palladium catalysts (soft Lewis bases) via the Pearson acid-base principle. Computational studies (e.g., DFT) reveal:
- Electrophilicity : The boron atom’s partial positive charge facilitates transmetallation with Pd(0) intermediates.
- Steric effects : Substituents on the dioxaborolane ring (e.g., methyl groups) modulate steric hindrance, impacting coupling yields. For instance, tetramethyl-substituted boronate esters (e.g., pinacol) enhance stability but may reduce reactivity .
Q. What strategies resolve discrepancies in crystallographic data for this compound?
- Answer: Contradictions in unit cell parameters or electron density maps can arise from:
- Disorder in the boronate ester : Refinement using SHELXL with restraints on bond distances and angles improves model accuracy .
- Twinned crystals : SHELXE (experimental phasing) or data scaling with twin laws (e.g., HKL-5) corrects intensity overlaps .
- Validation tools : CheckCIF (IUCr) identifies outliers in bond lengths or angles, guiding manual adjustments .
Q. How can computational methods predict the regioselectivity of electrophilic aromatic substitution in derivatives of this compound?
- Answer:
- Fukui functions : Calculate nucleophilic (f⁻) and electrophilic (f⁺) indices to identify reactive sites. For example, the para position to the boronate ester may show higher f⁻ values, favoring electrophilic attack .
- Hammett constants : The electron-withdrawing boronate ester (σₚ ≈ +0.15) directs substituents to meta positions relative to the benzoic acid group .
Methodological Considerations
Q. What synthetic routes optimize the yield of this compound?
- Answer:
- Step 1 : Bromination of 3-methoxybenzoic acid at the 4-position using NBS (N-bromosuccinimide) in DMF.
- Step 2 : Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ catalyst in THF at 80°C. Yield improvements (≥75%) require anhydrous conditions and degassed solvents .
Q. How to mitigate hydrolysis of the boronate ester during aqueous workup?
- Answer:
- pH control : Maintain neutral to slightly acidic conditions (pH 5–6) to stabilize the boronate ester.
- Chelation : Add ethylene glycol (1,2-diol) to form a stable tetrahedral complex with boron, preventing hydrolysis .
Data Contradiction Analysis
Q. Why do reported melting points for analogous boronate esters vary across studies?
- Answer: Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
